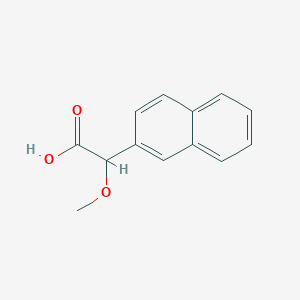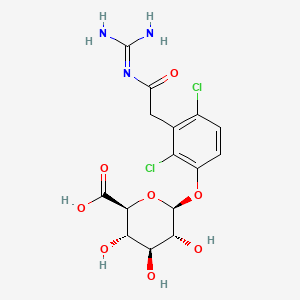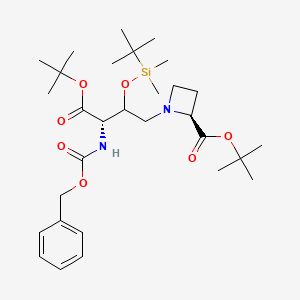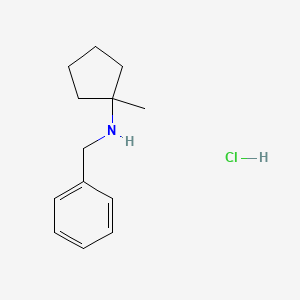![molecular formula C49H88N2O14Si B13848068 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used in research settings, particularly in the fields of infectious disease and proteomics .
准备方法
The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves several steps. The process begins with the chemical modification of spiramycin, where specific functional groups are introduced to enhance its properties. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride as a reagent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
化学反应分析
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 has several scientific research applications:
作用机制
The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
相似化合物的比较
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is unique due to its specific chemical modifications, which enhance its stability and efficacy. Similar compounds include:
Spiramycin: The parent compound, which lacks the tert-butyldimethylsilyl group.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and enhanced properties.
属性
分子式 |
C49H88N2O14Si |
|---|---|
分子量 |
960.3 g/mol |
IUPAC 名称 |
(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[butyl(dimethyl)silyl]oxy-19-[(2S,5S)-5-[(2S,5S,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-3-one |
InChI |
InChI=1S/C49H88N2O14Si/c1-15-16-24-66(13,14)65-40-26-34-25-29(2)36(61-39-23-22-35(50(8)9)31(4)58-39)21-19-17-18-20-30(3)57-38(52)27-37(62-40)46(56-12)45(34)64-48-43(53)42(51(10)11)44(32(5)60-48)63-41-28-49(7,55)47(54)33(6)59-41/h17-19,21,29-37,39-48,53-55H,15-16,20,22-28H2,1-14H3/b18-17+,21-19+/t29-,30-,31?,32?,33-,34-,35+,36+,37-,39+,40?,41+,42?,43?,44-,45+,46+,47+,48+,49?/m1/s1/i8D3 |
InChI 键 |
NUCLOANVBUPJKC-YUILJQPXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](OC1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@@H]3[C@@H]([C@H]([C@H](C[C@H]2C)CC(O3)O[Si](C)(C)CCCC)O[C@H]4C(C([C@@H](C(O4)C)O[C@H]5CC([C@H]([C@H](O5)C)O)(C)O)N(C)C)O)OC)C |
规范 SMILES |
CCCC[Si](C)(C)OC1CC2CC(C(C=CC=CCC(OC(=O)CC(O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)OC)C)OC5CCC(C(O5)C)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)

![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)




![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)


![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
